Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
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Overview
Description
Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- is a complex organic compound with the molecular formula C15H24 and a molecular weight of 204.351 g/mol . This compound is known for its unique bicyclic structure, which includes a hexene ring fused with a bicyclohexane moiety. It is also referred to by its CAS number 58319-06-5 .
Preparation Methods
The synthesis of Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- can be compared with other similar compounds such as:
Sesquisabinene: Another bicyclic compound with a similar structure but different substituents.
Bicyclo(2.2.1)heptane derivatives: These compounds share the bicyclic core but differ in the arrangement and type of substituents, leading to different chemical and biological properties.
The uniqueness of Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- lies in its specific substituents and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
58319-06-5 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]bicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-7-13(4)15-9-8-12(3)14(15)10-15/h6,8,13-14H,5,7,9-10H2,1-4H3/t13-,14-,15-/m1/s1 |
InChI Key |
UCQHFDKBUHCAFR-RBSFLKMASA-N |
Isomeric SMILES |
CC1=CC[C@]2([C@@H]1C2)[C@H](C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)CCC=C(C)C |
Origin of Product |
United States |
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